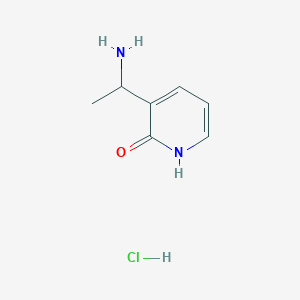

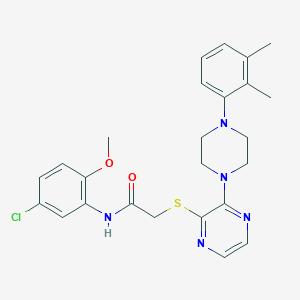

N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide” is a synthetic compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C22H19NO3 .

Synthesis Analysis

While specific synthesis information for “N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide” was not found, a similar compound “N-(2-benzoyl-4-methylphenyl)-2-(3-benzoylthioureido)benzamide” is synthesized through a two-step reaction involving the reaction of 2-bromo-4’-methylacetophenone with thiourea. The resulting intermediate is then reacted with benzoyl chloride to obtain the final compound.Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re interested in, “N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide”, has a linear formula of C22H19NO3 .Applications De Recherche Scientifique

Crystal Structure and NMR Assignments

H. A. Samimi conducted a study focusing on the regio and stereo-controlled rearrangement of N-4-nitrophenyl-2-benzoyl-3-(4-Cl phenyl)aziridine, resulting in the formation of a specific benzamide derivative. The research utilized single-crystal X-ray diffraction to confirm the stereochemistry of the product, providing insight into the crystal structure and NMR assignments of related compounds, highlighting the utility of these compounds in structural chemistry and material science Samimi, 2016.

Solvent-Free Synthesis Under Microwave Irradiation

H. Pessoa‐Mahana et al. described the synthesis of 2-(2-nitrophenyl)-1-benzoyl-1H-benzimidazole derivatives and their subsequent conversion to 6-arylbenzimidazo[1,2-c]quinazolines under microwave irradiation. This method, using SiO2-MnO2 as solid inorganic support, demonstrates an innovative approach to synthesizing complex heterocyclic compounds, which could be applied in pharmaceuticals and materials science Pessoa‐Mahana et al., 2004.

Cytotoxicity of Benzimidazole Derivatives

Aurelio Romero-Castro and colleagues synthesized and evaluated a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives for their potential as anticancer agents. Their study revealed that these compounds exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential application in developing new anticancer therapies Romero-Castro et al., 2011.

Corrosion Inhibition Studies

Ankush Mishra and collaborators explored the use of N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. Their research found that substituents on the benzamide molecules significantly affect their efficacy as corrosion inhibitors, offering insights into designing more effective corrosion-resistant materials Mishra et al., 2018.

Propriétés

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-chloro-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O4/c1-13-7-10-19(17(11-13)20(25)14-5-3-2-4-6-14)23-21(26)16-12-15(24(27)28)8-9-18(16)22/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKRTZPRMPWYJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)

![5-methyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2704497.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2704499.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)

![3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2704501.png)

![4-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-4H-chromene-2-carboxamide](/img/structure/B2704505.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B2704506.png)

![7-Azaspiro[3.5]nonan-6-one](/img/structure/B2704510.png)